3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
3,5-Dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core substituted with a 2-methylpropyl group at position 5 and a 3,5-dimethoxybenzamide moiety at position 2. Its molecular formula is C₁₅H₁₉N₃O₃S, with a molecular weight of 321.4 g/mol ().
Properties
IUPAC Name |
3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-9(2)5-13-17-18-15(22-13)16-14(19)10-6-11(20-3)8-12(7-10)21-4/h6-9H,5H2,1-4H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHPZXGAKBLCRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzamides, a significant class of amide compounds, have been widely used in medical, industrial, biological, and potential drug industries. They have been associated with various biological activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory.
Mode of Action
Some benzamides have been shown to exhibit antioxidant activity, free radical scavenging, and metal chelating activity. These activities suggest that the compound might interact with its targets by neutralizing harmful free radicals or chelating metal ions, which can lead to various biochemical changes.
Biochemical Pathways
Given the antioxidant and metal chelating activities of some benzamides, it can be inferred that the compound might influence pathways related to oxidative stress and metal ion homeostasis.
Result of Action
Based on the reported activities of some benzamides, it can be speculated that the compound might exert protective effects against oxidative stress and potentially inhibit the growth of certain bacteria.
Biological Activity
3,5-Dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound that belongs to the benzamide family and is characterized by the presence of a thiadiazole ring. This unique structure has garnered attention for its potential biological activities, particularly in medicinal chemistry and pest control.
Chemical Structure and Properties
The molecular formula for the compound is . Its structure features a benzamide moiety linked to a thiadiazole ring, which enhances its reactivity and biological activity. The methoxy groups at positions 3 and 5 of the benzene ring are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 319.39 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | 2.5 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : 3,5-dimethoxybenzoic acid and appropriate amine derivatives.
- Reagents : Triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent.
- Reaction Conditions : Controlled temperature and pH to ensure high yields and purity.
Insecticidal Properties
Research indicates that this compound exhibits significant insecticidal activity against mosquito larvae. The mechanism is thought to involve disruption of neural function, although specific pathways remain to be fully elucidated.
Anticancer Activity
Recent studies have explored the compound's potential as an anticancer agent. For instance, derivatives of thiadiazole compounds have shown promising results in inhibiting cancer cell proliferation. A study on similar compounds demonstrated their effectiveness against breast cancer cell lines (MCF-7 and SK-BR-3), indicating that modifications in the structure could enhance their potency against specific cancer targets .
The biological activity of this compound may be attributed to its interaction with specific enzymes or receptors involved in cellular signaling pathways. The methoxy and thiadiazole groups are believed to play critical roles in enhancing binding affinity and selectivity towards these targets.
Case Studies
- Insecticidal Efficacy : A study conducted on mosquito larvae revealed that the compound significantly reduced larval survival rates compared to control groups, suggesting its potential as a biopesticide.
- Antitumor Activity : In vitro assays showed that certain derivatives exhibited high anti-proliferative effects against cancer cells while sparing healthy cells, highlighting their therapeutic potential with reduced side effects .
Comparison with Similar Compounds
Table 1: Structural and Spectral Properties of Selected Benzamide-Thiadiazole Derivatives
Key Observations :
- Substituent Effects : The 3,5-dimethoxy substitution on the benzamide ring in the target compound introduces strong electron-donating effects, contrasting with halogenated analogs (e.g., 4b, 4f) that exhibit electron-withdrawing properties. This difference may influence electronic distribution and binding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
